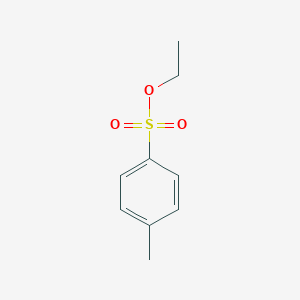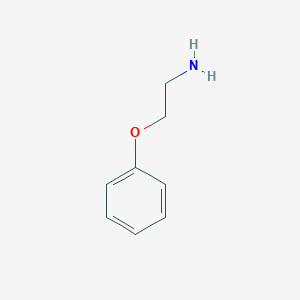
麦角隐碱
描述
Ergocryptinine is a naturally occurring alkaloid found in the roots of the plant Ergot (Claviceps purpurea). It is a potent agonist of the serotonin 5-HT2A receptor and is known to have a wide range of pharmacological effects, including anti-depressant, anti-anxiety, and anti-psychotic properties. Ergocryptinine has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
科学研究应用
神经递质研究
麦角隐碱,与其他麦角生物碱一样,在结构上与神经递质相似 . 这使得它在神经科学研究中具有价值,特别是在中枢神经系统 (CNS) 研究中。 它可以用来了解神经递质通路及其在中枢神经系统疾病中的作用。
血管收缩研究
由于其血管收缩特性,麦角隐碱在心血管研究中用于研究血管收缩对血流和血压的影响 . 它有助于理解高血压等疾病的病理生理学,并有助于开发新的治疗剂。
霉菌毒素分析
麦角隐碱是一种由Claviceps purpurea等真菌产生的霉菌毒素 . 研究其在食品和饲料中的发生、检测和定量对于食品安全至关重要。 诸如 UHPLC-MS/MS 等先进的分析方法用于检测和测量各种样品中的麦角隐碱水平 .
真菌代谢
对麦角隐碱在真菌中的生物合成研究有助于更广泛地了解真菌代谢和次级代谢产物的产生 . 这些知识可以应用于生物技术,例如,开发用于工业生产特定生物碱的真菌菌株。
药理活性
麦角隐碱的药理活性,包括其对中枢神经系统的影响,是一个重要的研究领域。 它具有潜在的治疗应用,特别是在治疗与神经递质功能障碍相关的疾病方面 .
毒理学和安全性
研究麦角隐碱的毒理学效应对于确保含有麦角生物碱的药物的安全性至关重要。 了解其毒性有助于为这些化合物在医学中的使用制定安全标准和法规 .
麦角病在农业中的影响
麦角隐碱与作物中的麦角病有关。 研究其在病害循环中的作用有助于制定策略来预防和控制农业中的麦角污染,这对作物保护和粮食安全至关重要 .
兽医学中的血管活性作用
麦角隐碱的血管活性作用也在兽医学中得到研究。 例如,已经检查了其对牛后足动脉收缩反应的影响,这对理解和治疗动物的血管疾病很重要 .
安全和危害
作用机制
Ergocryptinine, an ergopeptine and one of the ergoline alkaloids, is a naturally occurring compound isolated from ergot or fermentation broth . It serves as a starting material for the production of bromocriptine . This article aims to provide a comprehensive overview of the mechanism of action of Ergocryptinine.
Target of Action
It is known that ergot alkaloids, including ergocryptinine, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .
Mode of Action
It has been suggested that ergocryptinine may interact with dopamine receptors, leading to significant clinical improvements in patients with parkinson’s disease . The effect of Ergocryptinine in the dopamine D2 receptor also reduces prolactin plasma levels and induces hypotension .
Biochemical Pathways
The biosynthetic pathways to Ergocryptinine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . An X-ray structure of the prenyltransferase FgaPT2 and tryptophan has been reported, and used to propose a three-step mechanism:
Result of Action
It has been suggested that all the registered effects of ergocryptinine suggest a potential neuroprotective effect of this drug, and some reports have indicated that this activity may be related to the activation of nf-kb .
Action Environment
It is known that ergot alkaloids, including ergocryptinine, are produced by fungi of the genus claviceps, which parasitize the seed heads of living plants at the time of flowering . Therefore, environmental conditions that favor the growth of these fungi could potentially influence the production and action of Ergocryptinine.
生化分析
Biochemical Properties
Ergocryptinine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with the enzyme prenyltransferase, which catalyzes the prenylation of L-tryptophan, a key step in the biosynthesis of ergocryptinine . This interaction is essential for the formation of the ergoline ring structure, a characteristic feature of ergot alkaloids. Additionally, ergocryptinine has been shown to bind to various receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .
Cellular Effects
Ergocryptinine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin receptors . These interactions can lead to changes in gene expression and alterations in cellular metabolism. For instance, ergocryptinine can modulate the activity of adenylate cyclase, an enzyme involved in the cyclic AMP (cAMP) signaling pathway, thereby affecting cellular responses to hormonal stimuli .
Molecular Mechanism
At the molecular level, ergocryptinine exerts its effects through several mechanisms. It binds to specific receptors, such as dopamine and serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in intracellular signaling cascades, including the cAMP pathway and the phosphoinositide pathway. Additionally, ergocryptinine can inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the degradation of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ergocryptinine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that ergocryptinine can have sustained effects on cellular function, including prolonged modulation of receptor activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of ergocryptinine.
Dosage Effects in Animal Models
The effects of ergocryptinine vary with different dosages in animal models. At low doses, ergocryptinine has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At high doses, ergocryptinine can exhibit toxic effects, including vasoconstriction and neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
Ergocryptinine is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of ergocryptinine involves the prenylation of L-tryptophan by the enzyme prenyltransferase, followed by a series of enzymatic reactions that form the ergoline ring structure . Ergocryptinine can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as adenylate cyclase and monoamine oxidase .
Transport and Distribution
Within cells and tissues, ergocryptinine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of ergocryptinine in target tissues, such as the brain and liver. The transport and distribution of ergocryptinine are critical for its pharmacological effects and therapeutic potential .
Subcellular Localization
Ergocryptinine exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows ergocryptinine to interact with its target receptors and enzymes effectively, thereby exerting its biochemical effects.
属性
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOTUXAWKBPQJW-JJANYQHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891859 | |
| Record name | Ergocryptinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511-10-4 | |
| Record name | Ergocryptinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocryptinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocryptinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCRYPTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Ergocryptinine and its effect on the vascular system?
A1: While considered biologically inactive in the past, recent research suggests that Ergocryptinine, like its (R)-epimer Ergocryptine, exhibits vasoconstrictive properties. [] This means it causes narrowing of blood vessels, potentially leading to reduced blood flow. [] The exact mechanism by which Ergocryptinine interacts with its target(s) to induce this vasoconstriction requires further investigation.
Q2: Is there evidence that Ergocryptinine possesses similar biological activity to its (R)-epimer, Ergocryptine?
A2: Yes, in vitro studies using bovine metatarsal arteries demonstrated that Ergocryptinine elicits a concentration-dependent contractile response in arterial tissue, mirroring the vasoactive effects observed with Ergocryptine. [, ] This suggests a comparable level of biological activity between the two epimers.
Q3: How stable is Ergocryptinine in different solvents and storage conditions?
A4: Research indicates that the stability of Ergocryptinine is influenced by both temperature and the solvent used. While relatively stable in chloroform, acetone, and acetonitrile at room temperature, Ergocryptinine undergoes significant epimerization to Ergocryptine in methanol and water-methanol mixtures. [] Storage at -40°C significantly reduces epimerization in all tested solvents. [] This emphasizes the importance of carefully controlling storage conditions and considering potential epimerization when conducting research with Ergocryptinine.
Q4: What analytical methods are commonly employed to detect and quantify Ergocryptinine in food and feed samples?
A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used for the separation and quantification of Ergocryptinine and other ergot alkaloids in various matrices. [] The development of highly sensitive techniques like ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further improved the accuracy and efficiency of ergot alkaloid analysis in complex samples. [] These methods are crucial for monitoring and controlling the levels of Ergocryptinine and ensuring food and feed safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



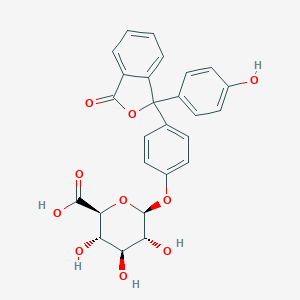
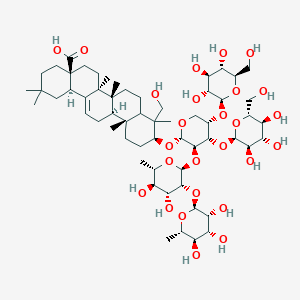


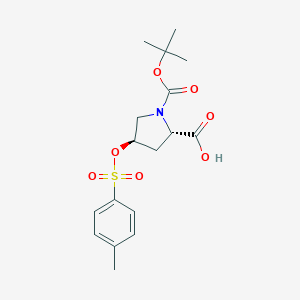
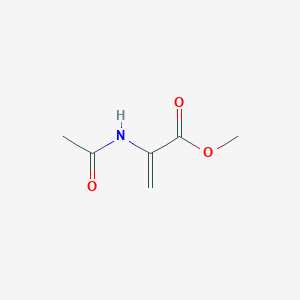


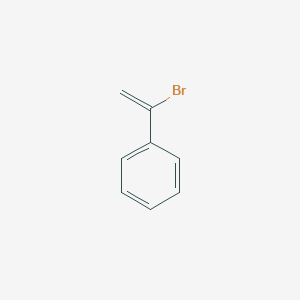
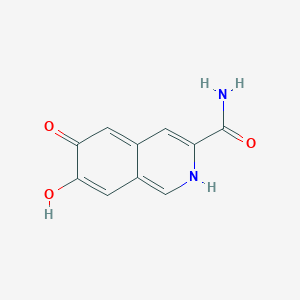
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
